N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core (5-oxopyrrolidine) substituted with two distinct aromatic moieties. This compound has been investigated for antiviral activity, particularly against coronaviruses, due to structural similarities with known protease inhibitors .
Properties
Molecular Formula |
C21H25N3O6S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H25N3O6S/c1-23(2)31(27,28)17-8-6-16(7-9-17)24-13-14(11-20(24)25)21(26)22-15-5-10-18(29-3)19(12-15)30-4/h5-10,12,14H,11,13H2,1-4H3,(H,22,26) |
InChI Key |
UCKXMEKCBVDBCY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyrrolidine ring with a 3,4-dimethoxyphenyl derivative using reagents like palladium catalysts under specific conditions.
Attachment of the Dimethylsulfamoylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a class of pyrrolidine-3-carboxamide derivatives, which are frequently explored as viral protease inhibitors. Below is a comparative analysis with structurally related analogs:
Table 1: Cytotoxicity and Plaque Reduction Data of Pyrrolidinone Derivatives
| Compound Name | Plaque Number (PFU/mL) | HEK Cell Viability (%) | Cytotoxicity Ratio (Plaque/HEK) |
|---|---|---|---|
| N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | 568 | 484 | 0.596 |
| {4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol | 172 | 35.5 | 0.568 |
| Target Compound | Data not available | Data not available | Inferred trends |
Key Structural and Functional Differences
Aromatic Substituents: The target compound’s 3,4-dimethoxyphenyl group likely enhances membrane permeability compared to the 3,4-dimethylphenyl group in the first analog . The 4-(dimethylsulfamoyl)phenyl group may confer stronger hydrogen-bonding interactions with viral proteases than the dihydroisoquinolinyl sulfonyl group in the first analog, which has a rigid bicyclic structure that could limit binding flexibility.
Cytotoxicity Profile: The fluorophenyl-pyrazole derivative exhibits lower plaque numbers (172 PFU/mL) but higher cytotoxicity (35.5% HEK viability), suggesting potent antiviral activity at the expense of cellular toxicity. In contrast, the dihydroisoquinolinyl analog shows moderate plaque reduction (568 PFU/mL) with better HEK viability (484%), indicating a safer profile . The target compound’s dimethylsulfamoyl group may reduce cytotoxicity compared to sulfonyl ethyl derivatives, as sulfonamides are generally metabolically stable and less reactive.
The target compound’s pyrrolidinone core balances flexibility and steric bulk, optimizing protease active-site penetration.
Research Findings and Implications
- Antiviral Efficacy: Pyrrolidinone derivatives with sulfonamide or sulfonyl groups show promise in inhibiting viral replication. The target compound’s dimethylsulfamoyl group may enhance binding to the MERS-CoV 3CL protease, analogous to SARS-CoV-2 inhibitors like nirmatrelvir .
- Metabolic Stability : Methoxy and sulfamoyl groups in the target compound likely improve metabolic stability over methyl or fluorophenyl groups, which are prone to oxidative degradation.
Biological Activity
N-(3,4-dimethoxyphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a molecular formula of C21H25N3O6S and a molecular weight of approximately 447.5 g/mol. This compound features a pyrrolidine ring, which is significant in medicinal chemistry due to its diverse biological activities. Preliminary studies suggest that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Research indicates that derivatives of the 5-oxopyrrolidine structure, including this compound, demonstrate significant anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells have shown that these compounds can reduce cell viability effectively.
Case Study: A549 Cell Line
In a comparative study, various derivatives were tested at a concentration of 100 µM for 24 hours. The results indicated:
| Compound | Viability (%) | Remarks |
|---|---|---|
| Cisplatin | 30% | Standard chemotherapeutic agent |
| This compound | 66% | Notable cytotoxicity |
| Control (untreated) | 100% | Baseline viability |
The compound exhibited a reduction in A549 cell viability to 66%, suggesting it has potential as an anticancer agent. Further modifications and optimizations could enhance its efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored against multidrug-resistant pathogens. The derivatives were screened against clinically significant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus.
Antimicrobial Efficacy Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Effective against resistant strains |
| Staphylococcus aureus | 16 µg/mL | Demonstrated significant inhibition |
These findings underscore the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant strains.
The specific mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, preliminary investigations suggest interactions with cellular pathways involved in apoptosis and cell cycle regulation.
Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets, which may include:
- DNA topoisomerases : Enzymes critical for DNA replication and transcription.
- Protein kinases : Key regulators of cell signaling pathways.
Understanding these interactions will be crucial for optimizing the compound's therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
